

An In-depth Technical Guide to 2-(Phenylsulfonyl)benzaldehyde

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Compound of Interest

Compound Name: 2-(Phenylsulfonyl)benzaldehyde

Cat. No.: B161722

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CAS Number: 126076-76-4

Introduction: Unveiling a Versatile Synthetic Building Block

2-(Phenylsulfonyl)benzaldehyde is an aromatic organic compound featuring a benzaldehyde ring substituted at the ortho position with a phenylsulfonyl group.^[1] This unique molecular architecture, combining a reactive aldehyde functionality with a bulky, electron-withdrawing sulfonyl group, makes it a valuable intermediate in synthetic organic chemistry and a scaffold of interest in medicinal chemistry. The aldehyde group serves as a versatile handle for a myriad of chemical transformations, including condensations, oxidations, and reductions, allowing for the construction of complex molecular frameworks.^[2] Simultaneously, the phenylsulfonyl moiety influences the molecule's steric and electronic properties, which can be strategically exploited in the design of novel chemical entities. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of **2-(phenylsulfonyl)benzaldehyde** for researchers and professionals in drug development.

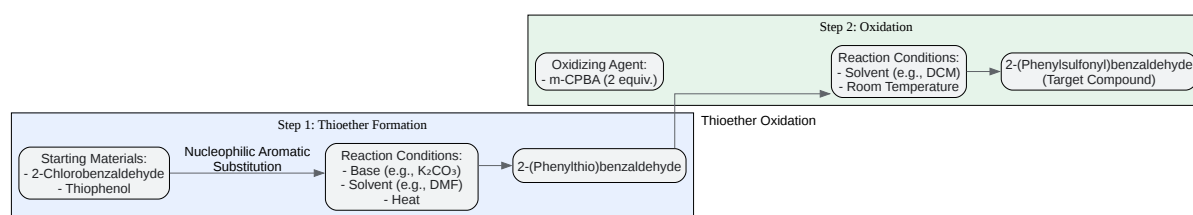
Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is foundational to its application. The key physicochemical and spectroscopic data for **2-(phenylsulfonyl)benzaldehyde** are summarized below.

Property	Value	Reference
CAS Number	126076-76-4	[1]
Molecular Formula	C ₁₃ H ₁₀ O ₃ S	[1]
Molecular Weight	246.28 g/mol	[1]
IUPAC Name	2-(benzenesulfonyl)benzaldehyde	[1]
Appearance	Solid (Physical form may vary)	
¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	10.14 (s, 1H), 8.06 (s, 4H)	[3]
¹³ C NMR (CDCl ₃ , 101 MHz) δ (ppm)	191.5, 140.0, 130.1	[3]
IR Absorption (cm ⁻¹)	~1700 (C=O stretch), ~2820 & ~2720 (Aldehyde C-H stretch), ~1310 & ~1150 (S=O stretch)	[4][5]

Synthesis of 2-(Phenylsulfonyl)benzaldehyde: A Two-Step Approach

A reliable and scalable synthesis of **2-(phenylsulfonyl)benzaldehyde** can be achieved through a two-step sequence involving the initial formation of a thioether followed by its selective oxidation to the corresponding sulfone. This method offers high yields and utilizes readily available starting materials.



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Caption: Synthetic workflow for **2-(phenylsulfonyl)benzaldehyde**.

Experimental Protocol: Step 1 - Synthesis of 2-(Phenylthio)benzaldehyde

This procedure is based on a nucleophilic aromatic substitution reaction.

- **Reaction Setup:** To a round-bottom flask, add 2-chlorobenzaldehyde (1.0 eq.), thiophenol (1.1 eq.), and potassium carbonate (1.5 eq.) in dimethylformamide (DMF).
- **Reaction Execution:** Heat the mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature and pour it into water.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-(phenylthio)benzaldehyde, can be purified by column chromatography on silica gel.^[2]

Experimental Protocol: Step 2 - Oxidation to 2-(Phenylsulfonyl)benzaldehyde

This step involves the selective oxidation of the thioether to a sulfone using meta-chloroperoxybenzoic acid (m-CPBA).

- **Reaction Setup:** Dissolve the purified 2-(phenylthio)benzaldehyde (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask.
- **Reagent Addition:** Cool the solution to 0 °C in an ice bath. Add m-CPBA (approximately 2.2 equivalents) portion-wise, ensuring the temperature remains low. Using a slight excess of the oxidizing agent helps drive the reaction to the sulfone.^[6]
- **Reaction Execution:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the starting material and the formation of the product by TLC.^[3]
- **Work-up:** Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- **Extraction:** Separate the organic layer, and extract the aqueous layer with DCM (2x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude **2-(phenylsulfonyl)benzaldehyde** can be purified by recrystallization or column chromatography to yield the final product.

Chemical Reactivity and Synthetic Utility

The aldehyde group in **2-(phenylsulfonyl)benzaldehyde** is a key site of reactivity. It can undergo a variety of transformations common to aldehydes, including:

- **Oxidation:** The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(phenylsulfonyl)benzoic acid.
- **Reduction:** Reduction of the aldehyde yields 2-(phenylsulfonyl)benzyl alcohol.

- **Condensation Reactions:** It can participate in reactions such as the Wittig reaction, aldol condensation, and the formation of Schiff bases, providing access to a diverse range of complex molecules.[\[2\]](#)

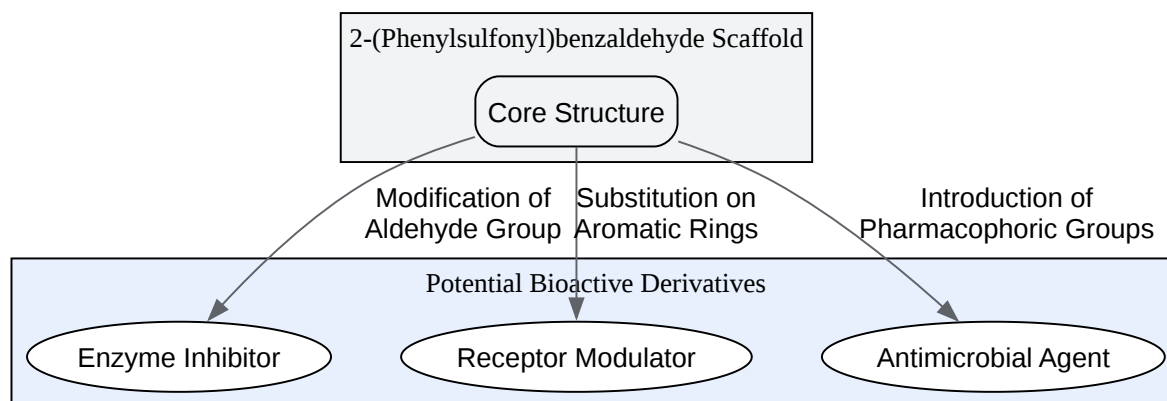
The phenylsulfonyl group is generally stable under many reaction conditions. Its electron-withdrawing nature can influence the reactivity of the aromatic ring and the aldehyde group.

Relevance in Drug Discovery and Medicinal Chemistry

While specific biological activities for **2-(phenylsulfonyl)benzaldehyde** are not extensively documented in publicly available literature, its structural motifs are prevalent in pharmacologically active compounds. Both the benzaldehyde and sulfonyl functionalities are considered "privileged scaffolds" in medicinal chemistry.

- **Benzaldehyde Derivatives:** These compounds have been investigated for a wide range of biological activities, including as inhibitors of enzymes like tyrosinase.[\[7\]](#)
- **Sulfonyl-Containing Compounds:** The sulfonyl group is a key component in many approved drugs, including antibacterial sulfonamides and anti-inflammatory COX-2 inhibitors. Phenylsulfonamide derivatives have been explored as potential anticonvulsant agents.[\[7\]](#)

The combination of these two pharmacophores in **2-(phenylsulfonyl)benzaldehyde** makes it an attractive starting point for the synthesis of novel therapeutic agents. Its derivatives could be explored as potential enzyme inhibitors or receptor modulators. For example, derivatives of N-(phenylsulfonyl)glycines have been studied as inhibitors of aldose reductase.[\[8\]](#)



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Caption: Potential of **2-(phenylsulfonyl)benzaldehyde** as a scaffold in drug discovery.

Conclusion

2-(Phenylsulfonyl)benzaldehyde is a synthetically accessible and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its distinct combination of a reactive aldehyde and a robust phenylsulfonyl group provides a valuable platform for the development of novel compounds. This guide has outlined its key properties, a reliable synthetic protocol, and its potential as a scaffold for the discovery of new therapeutic agents. Further exploration of the biological activities of its derivatives is a promising avenue for future research.

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